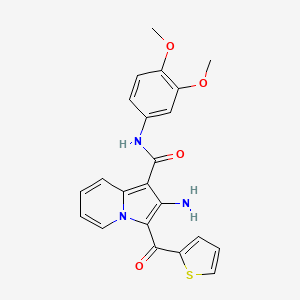

2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide, also known as DTIC, is a synthetic compound that has been widely used in scientific research as an anticancer agent. DTIC belongs to the class of alkylating agents, which are known to interfere with DNA replication and transcription. The compound was first synthesized in the 1960s and has since been used in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds similar to 2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide has shown diverse applications, particularly in biological activities. For example, novel heterocyclic aryl monoazo organic compounds have been synthesized and investigated for their antioxidant, antitumor, and antimicrobial activities, which are potentially applicable in life applications like dyeing polyester fibers to produce sterile or biologically active fabrics (Khalifa et al., 2015).

Radiosensitizers and Bioreductively Activated Cytotoxins

Another relevant study involves synthesizing nitrothiophene derivatives, which were evaluated as radiosensitizers for hypoxic mammalian cells and as selective cytotoxins activated bioreductively. These compounds, similar in structure to this compound, show potential in radiotherapy and targeted cancer treatments (Threadgill et al., 1991).

Novel Thiophene-Containing Heterocyclic Scaffolds

Research into thiophene-containing heterocyclic scaffolds for chemotherapeutic agents showcases the versatility of these compounds. Such scaffolds have been evaluated for their antimicrobial activity against various pathogens, indicating their potential in developing new therapeutic agents (Gaber & Bagley, 2011).

One-Pot Synthesis Techniques

Advances in synthesis techniques, such as the one-pot synthesis of thieno[3,2-b]indoles, demonstrate the efficiency and versatility of creating complex molecules. These synthesis methods can lead to the development of new compounds with potential applications in various scientific fields (Irgashev et al., 2019).

Acid Cyclization of Amino-Substituted Heterocycles

The study of acid cyclization in amino-substituted heterocycles, closely related to the compound , contributes to our understanding of chemical reactions and the synthesis of novel compounds, which can be applied in various scientific areas (Zinchenko et al., 2009).

Direct Condensation Techniques

Research on the direct condensation of carboxylic acids and amines in alcohols using new condensing agents like DMT-MM also aligns with the synthesis methods for similar compounds. This technique can streamline the production of carboxamides, which are crucial in various pharmaceutical and chemical industries (Kunishima et al., 2001).

properties

IUPAC Name |

2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-28-15-9-8-13(12-16(15)29-2)24-22(27)18-14-6-3-4-10-25(14)20(19(18)23)21(26)17-7-5-11-30-17/h3-12H,23H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVORKYOHPIHXAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)

![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)

![7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2702827.png)

![N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702828.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)

![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)